molecular formula C15H20F3NO4S2 B2691053 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine CAS No. 2034609-26-0

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine

Cat. No.: B2691053
CAS No.: 2034609-26-0
M. Wt: 399.44
InChI Key: FIWAWUUJJCCBKB-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine is a synthetic organic compound characterized by the presence of both benzylsulfonyl and trifluoropropylsulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common method starts with the piperidine ring, which is first functionalized with a benzylsulfonyl group through a nucleophilic substitution reaction. This is followed by the introduction of the trifluoropropylsulfonyl group using a sulfonylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides under appropriate conditions.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Conditions often involve strong bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Biology: In biological research, it can serve as a probe to study the interactions of sulfonyl-containing compounds with biological targets, such as enzymes or receptors.

Industry: In materials science, the compound’s unique properties can be exploited to develop new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine exerts its effects is largely dependent on its interaction with molecular targets. The sulfonyl groups can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine
  • 4-(Benzylsulfonyl)-1-(methylsulfonyl)piperidine
  • 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine

Uniqueness: Compared to similar compounds, 4-(Benzylsulfonyl)-1-((3,3,3-trifluoropropyl)sulfonyl)piperidine stands out due to the presence of both benzylsulfonyl and trifluoropropylsulfonyl groups. This dual functionality can provide a unique combination of chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-benzylsulfonyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S2/c16-15(17,18)8-11-25(22,23)19-9-6-14(7-10-19)24(20,21)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWAWUUJJCCBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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